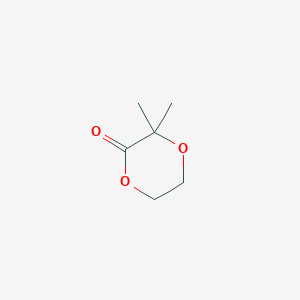

3,3-Dimethyl-1,4-dioxan-2-one

Description

Contextualization within Cyclic Ester Chemistry and Dioxane Frameworks

3,3-Dimethyl-1,4-dioxan-2-one is a member of the cyclic ester (lactone) family, specifically a six-membered ring containing an ester group. Cyclic esters are of significant interest due to their prevalence in natural products and their utility as monomers for the synthesis of biodegradable polymers. The dioxane framework, a six-membered ring containing two oxygen atoms, imparts specific conformational and electronic properties to the molecule. The 1,4-dioxane (B91453) structure, in particular, can adopt various conformations, such as chair and boat forms, which can influence the molecule's reactivity and physical properties. The presence of the gem-dimethyl group at the 3-position introduces steric hindrance that can affect reaction pathways and kinetics.

Significance of Chiral Cyclic Compounds in Contemporary Organic Synthesis

Chiral cyclic compounds are of paramount importance in modern organic synthesis, primarily due to their role as building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals. The three-dimensional arrangement of atoms in chiral molecules dictates their biological activity. The synthesis of enantiomerically pure cyclic compounds is a major focus of research, with various strategies being developed, including the use of chiral catalysts and auxiliaries. While this compound itself is achiral, the principles governing the synthesis and reactivity of chiral cyclic esters are relevant to understanding its potential applications and modifications.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is warranted for several reasons. Firstly, as a structurally distinct isomer of more well-studied compounds like lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), it offers a valuable opportunity for comparative studies on structure-property relationships. Understanding how the placement of the methyl groups and the single ketone functionality affects properties such as melting point, solubility, and reactivity can provide deeper insights into the chemistry of this class of compounds. Secondly, it serves as a potential monomer for the synthesis of novel polyesters with unique thermal and mechanical properties, driven by the specific stereochemistry of the repeating unit.

Overview of Research Trajectories and Scholarly Contributions

The body of research specifically focused on this compound is limited in comparison to its isomers. Scholarly contributions have primarily been in the context of broader studies on the synthesis and properties of 1,4-dioxan-2-one (B42840) derivatives. A notable mention in patent literature highlights the synthesis of the isomeric 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) from O-(chloroacetyl)-2-hydroxyisobutyric acid, suggesting a potential synthetic pathway for related structures. google.com However, detailed investigations into the polymerization behavior, material properties, and potential applications of this compound remain an open area for future research. The lack of extensive studies may be attributed to challenges in its synthesis or a perceived lower potential for creating polymers with desirable properties compared to its more symmetrical isomers.

Properties

IUPAC Name |

3,3-dimethyl-1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)5(7)8-3-4-9-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHGTYGMRHXKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparations of 3,3 Dimethyl 1,4 Dioxan 2 One

Historical Context of 1,4-Dioxan-2-one (B42840) Synthesis Approaches

The synthesis of 1,4-dioxan-2-ones, the parent structure of the target compound, has been approached through various methods over the years. Early methods included the cyclization of chloro-functionalized acids and the reaction of specific nitrogen-containing compounds with hydrochloric acid. google.com A significant advancement was the development of a process involving the reaction of carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of a hydrogen fluoride (B91410) catalyst. google.com This method allowed for the formation of the 1,4-dioxan-2-one ring system under moderate temperature and pressure conditions. google.com

Historically, the production of 1,4-dioxane (B91453), a related compound, involved the acid-catalyzed dehydration of diethylene glycol, a method developed in the early 20th century. wikipedia.org While not a direct synthesis of the -2-one derivative, it highlights the foundational chemistry of forming the dioxane ring. The synthesis of substituted 1,4-dioxan-2,5-diones, another class of related compounds, has been achieved from precursors like O-(chloroacetyl) lactic acid, albeit with challenges in purification. google.com

Direct and Indirect Synthetic Routes to 3,3-Dimethyl-1,4-dioxan-2-one

The synthesis of this compound and its derivatives can be achieved through several direct and indirect routes.

A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the related 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) has been reported from O-(chloroacetyl)-2-hydroxyisobutyric acid, although yields were modest. google.com A more general and efficient method for constructing the 1,4-dioxane ring involves the reaction of an oxirane with an ethylene (B1197577) glycol salt, followed by cyclization. researchgate.net Specifically, starting from dimethyl-substituted oxiranes, the ring can be opened with ethylene glycol monolithium salt, and subsequent two-step cyclization yields the desired 2,2-disubstituted 1,4-dioxane framework. researchgate.net

An alternative strategy utilizes a [4+2] cycloaddition reaction. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can serve as a stable precursor to 2,3-dimethylene-1,4-dioxane, which then undergoes a Diels-Alder reaction with various dienophiles to create functionalized cyclohexene (B86901) derivatives that contain the dioxane ring system. nih.govrsc.org

The table below summarizes some of the key synthetic approaches.

| Starting Material(s) | Key Reagents/Conditions | Product Type | Reference(s) |

| Carbon monoxide, formaldehyde, 1,2-glycol | Hydrogen fluoride (catalyst) | 1,4-Dioxan-2-one | google.com |

| Dimethyl-substituted oxirane, ethylene glycol | Ethylene glycol monolithium salt, two-step cyclization | 2,2-Dimethyl-1,4-dioxane derivative | researchgate.net |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Dienophile, heat | Functionalized cyclohexene with dioxane ring | nih.govrsc.org |

| O-(chloroacetyl)-2-hydroxyisobutyric acid | Cyclization | 3,3-Dimethyl-1,4-dioxane-2,5-dione | google.com |

Achieving enantiomeric control in the synthesis of chiral 1,4-dioxane derivatives is crucial for applications where specific stereoisomers are required. One effective strategy is the use of organocatalysis for the enantioselective desymmetrization of oxetanes. researchgate.net This method can produce chiral 1,4-dioxanes with high efficiency and enantioselectivity, establishing quaternary stereocenters. researchgate.net

Another approach involves the stereoselective synthesis of precursors. For instance, the synthesis of stereoisomeric forms of furanosesquiterpenes, which can contain dioxane-like structures, has been achieved through the coupling of a C10 cyclogeranyl moiety with a C5 furan (B31954) moiety. mdpi.com The key to this synthesis is the stereoselective preparation of cyclogeraniol isomers. mdpi.com

Furthermore, the mechanism and stereoselectivity of the opening of chiral dioxane acetals have been studied, providing insights into controlling the stereochemical outcome of reactions involving these structures. acs.org

The choice of catalytic system significantly impacts the efficiency and selectivity of the synthesis of 1,4-dioxan-2-one derivatives.

For the synthesis of related six-membered cyclic carbonates from oxetanes and carbon dioxide, various catalytic systems have been investigated. These include combinations like Bu3SnI and HMPA, which can lead to quantitative yields. rsc.org Other effective systems include VO(acac)2/n-Bu4NBr and Ph4SbI. rsc.org The efficiency of these catalysts can be temperature-dependent. rsc.org

In the synthesis of 1,4-dioxan-2-ones from carbon monoxide, formaldehyde, and a 1,2-glycol, hydrogen fluoride serves as a crucial catalyst. google.com For the preparation of 1,4-dioxan-2,5-diones via vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers, fixed-bed catalysts such as α-Al2O3 and crushed quartz have been utilized. google.com

The table below highlights the influence of different catalytic systems on reaction outcomes.

| Reaction Type | Catalytic System | Effect on Efficiency/Selectivity | Reference(s) |

| Ring-expansion of oxetanes with CO2 | Bu3SnI / HMPA | Quantitative yield of cyclic carbonate | rsc.org |

| Ring-expansion of oxetanes with CO2 | VO(acac)2 / n-Bu4NBr | High yield (95%) of cyclic carbonate | rsc.org |

| Synthesis from CO, formaldehyde, 1,2-glycol | Hydrogen Fluoride | Enables formation of 1,4-dioxan-2-one ring | google.com |

| Pyrolysis of α-hydroxy acid oligomers | α-Al2O3, Crushed Quartz | Facilitates ring closure to 1,4-dioxane-2,5-dione | google.com |

Optimizing reaction parameters such as temperature, pressure, and solvent is critical for maximizing the yield and purity of this compound.

Temperature: The synthesis of 1,4-dioxan-2-ones from carbon monoxide, formaldehyde, and a 1,2-glycol is typically carried out at temperatures ranging from 0°C to 100°C. google.com In the catalytic ring-expansion of oxetanes, the temperature can significantly influence the yield, with optimal temperatures varying depending on the catalytic system. rsc.org

Pressure: The partial pressure of carbon monoxide in the synthesis of 1,4-dioxan-2-ones should generally be above 10 psia, with a broad range of up to 4000 psia being effective. google.com For the reaction of oxetanes with CO2, pressures can range from 0.2 MPa to 4.9 MPa. rsc.org

Solvent: The choice of solvent can have a profound effect on reaction outcomes. In the synthesis of benzimidazoles, a related heterocyclic synthesis, screening of various solvents such as ACN, DMF, MeOH, THF, H2O, and 1,4-dioxane showed that 1,4-dioxane was optimal. researchgate.netbeilstein-journals.org For the cycloaddition reaction involving 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, solvents like n-hexane, EtCN, and THF were found to be unsuitable, while DCE could be used with a slight decrease in yield. nih.gov

The following table provides a summary of optimized reaction parameters for related syntheses.

| Reaction | Parameter | Optimized Condition | Reference(s) |

| Synthesis from CO, formaldehyde, 1,2-glycol | Temperature | 0°C to 100°C | google.com |

| Synthesis from CO, formaldehyde, 1,2-glycol | CO Partial Pressure | > 10 psia | google.com |

| Ring-expansion of oxetane (B1205548) with CO2 | Pressure | 0.2 - 4.9 MPa | rsc.org |

| Benzimidazole Synthesis | Solvent | 1,4-Dioxane | researchgate.netbeilstein-journals.org |

| [4+2] Cycloaddition | Solvent | Toluene | nih.gov |

Precursor Design and Derivatization Strategies for this compound Formation

The design and derivatization of precursor molecules are key strategies for the successful synthesis of this compound.

One effective strategy involves the use of oxiranes as precursors. Specifically, dimethyl- or spirocyclobutyl-substituted oxiranes bearing a benzyloxy group can be used as starting materials. researchgate.net The key step is the ring-opening of the oxirane with ethylene glycol monolithium salt, followed by a two-step cyclization to form the 1,4-dioxane ring. researchgate.net This method has been used for the multi-gram preparation of various 2,2-dimethyl-1,4-dioxane building blocks. researchgate.netthieme-connect.com

Another innovative approach utilizes 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable precursor to the reactive diene, 2,3-dimethylene-1,4-dioxane. nih.govrsc.org This diene can then participate in [4+2] cycloaddition reactions to form more complex structures containing the dioxane framework. nih.govrsc.org The precursor itself is readily prepared from biacetyl. nih.govrsc.org

Derivatization strategies can also be applied to the final product. For instance, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol can be synthesized and subsequently oxidized to form 3,3-Dimethyl-1,4-dioxane-2-carboxylic Acid. thieme-connect.com

Advanced Purification and Isolation Protocols for High-Purity this compound

Achieving high purity of this compound is essential for its use in further applications. Distillation and crystallization are common and effective purification techniques.

Distillation: Crude reaction products containing 1,4-dioxan-2-one derivatives can be purified by distillation. google.com For example, after synthesizing the crude product, it can be distilled to obtain a more purified form. google.com In the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, the crude product is purified by vacuum distillation. thieme-connect.com

Crystallization: Recrystallization is a powerful technique for obtaining high-purity crystalline products. For 1,4-dioxan-2-one, a method involving dissolving the crude product in an aliphatic ester solvent, such as ethyl acetate, has been developed. google.com Cooling the solution, optionally with seeding, induces the formation of pure crystals which can then be recovered by filtration. google.com This process can be repeated to achieve very high purity (99+% ). google.com

The table below outlines purification protocols for 1,4-dioxan-2-one and its derivatives.

| Compound | Purification Method | Solvent/Conditions | Purity Achieved | Reference(s) |

| 1,4-Dioxan-2-one | Distillation | Conventional methods | - | google.com |

| 1,4-Dioxan-2-one | Crystallization | Ethyl acetate, cooling to -20°C to -34°C | 99+% after two recrystallizations | google.com |

| (3,3-Dimethyl-1,4-dioxan-2-yl)methanol | Vacuum Distillation | bp 61–62 °C/0.7 mmHg | - | thieme-connect.com |

| 1-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | Vacuum Distillation | bp 55–56 °C/1.0 mmHg | - | thieme-connect.com |

Molecular Structure, Stereochemistry, and Conformational Analysis of 3,3 Dimethyl 1,4 Dioxan 2 One

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical models are paramount in predicting and understanding the behavior of 3,3-dimethyl-1,4-dioxan-2-one at a molecular level.

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the optimized geometry and electronic properties of dioxane derivatives. ijcce.ac.ir For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully employed to investigate the electronic structure of 1,4-dioxane (B91453). ijcce.ac.ir These computational methods provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. frontiersin.org

Studies on related dioxane systems have demonstrated excellent agreement between DFT calculated geometries and experimental data. cas.czresearchgate.net For example, in the analysis of (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, both Hartree-Fock (HF) and DFT methods were used, with the DFT force field showing superior performance in reproducing experimental vibrational spectra. cas.czacs.org The choice of basis sets, such as 6-31G**, has been shown to have a relatively weak dependence on the outcomes of energy minimization calculations. cas.cz

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311G(d,p) | Investigation of electronic structure and optimized geometry. ijcce.ac.ir |

| Hartree-Fock (HF) / DFT | 6-31G** | Calculation of harmonic frequencies and atomic polar tensors. cas.czacs.org |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-31G(d) | Calculation of oscillator strengths and absorption maxima. researchgate.net |

Conformational Landscape Analysis and Energy Minima Identification

The conformational landscape of dioxane derivatives is often complex, featuring multiple energy minima that correspond to different spatial arrangements of the atoms. Theoretical investigations on similar molecules, such as 4,4-dimethyl-1,3-dioxane, have identified multiple distinct energy minima, highlighting the molecule's flexibility. The six-membered ring can adopt various chair-like and twist-boat conformations. researchgate.netresearchgate.net

The energy differences between these conformers are often small, and the equilibrium is typically dominated by the most stable chair conformation. researchgate.net For 1,4-dioxane, the chair conformer is significantly more stable than the twist-boat forms. researchgate.net Computational studies on tetrahydro-2H-pyran, a related six-membered heterocyclic ring, have also calculated the energy differences between chair, twist, and boat conformers using various levels of theory, including HF and DFT. acs.org These analyses are crucial for understanding the dynamic behavior of the molecule in different environments.

Experimental Elucidation of Stereochemical Configuration and Chirality

The presence of a stereocenter at the 3-position, bearing two methyl groups, makes this compound a chiral molecule. The stereochemistry of such compounds can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For instance, in substituted 1,3-dioxolanes, the stereochemical configuration can be determined by observing the nuclear Overhauser effect (nOe) between specific protons in an NMR NOESY experiment. mdpi.com

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. acs.org By comparing experimental VCD spectra with those predicted by quantum mechanical calculations, the stereochemistry can be confidently assigned. acs.org This approach has been successfully applied to molecules like (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione. acs.org

X-ray Crystallographic Studies for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the molecular structure in the solid state. For the related compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), X-ray diffraction studies have confirmed its crystal structure. utwente.nlresearchgate.net These studies have shown that the commercially available D,L-lactide is a racemate of D,D- and L,L-lactide, not the meso form. utwente.nl

The crystal structure of racemic lactide was solved using direct methods and refined to a high degree of accuracy. utwente.nl The analysis revealed a molecule with approximate C2 symmetry. utwente.nl Such crystallographic data provides precise bond lengths and angles, offering a static picture of the molecule's conformation in the solid phase.

| Compound | Crystal System | Space Group | Key Finding |

| Racemic 3,6-dimethyl-1,4-dioxane-2,5-dione | Monoclinic | P21/c | Confirmed to be a racemate of D,D- and L,L-lactide. utwente.nl |

Dynamic Conformational Studies in Solution-State

In solution, molecules like this compound are not static but exist in a dynamic equilibrium of different conformations. Dynamic NMR spectroscopy is a key tool for studying these conformational changes. tubitak.gov.trlew.ro By analyzing coupling constants and chemical shifts at different temperatures, it is possible to determine the populations of different conformers and the energy barriers for their interconversion. tubitak.gov.trresearchgate.net

For 1,4-dioxane derivatives, the six-membered ring typically undergoes a chair-to-chair interconversion. tubitak.gov.tr The R-value, calculated from coupling constants, can confirm the chair conformation in solution. tubitak.gov.tr Studies on N-2-(1,4-dioxane) derivatives have shown that the dioxane ring adopts a chair conformation, and the equilibrium between axial and equatorial conformers can be influenced by solvent polarity and temperature. tubitak.gov.trresearchgate.net The free energy barrier for this ring inversion can be determined from these dynamic NMR experiments. tubitak.gov.tr

Reaction Mechanisms and Chemical Transformations of 3,3 Dimethyl 1,4 Dioxan 2 One

Mechanistic Pathways of Lactone Ring-Opening Reactions

The cleavage of the lactone ring is a primary transformation for this compound, proceeding through various catalytic pathways. This ring-opening is fundamental to its use as a monomer in polymerization.

Under acidic conditions, the ring-opening of 3,3-dimethyl-1,4-dioxan-2-one proceeds via hydrolysis or alcoholysis of the lactone functionality. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water or an alcohol, then attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking nucleophile to the endocyclic ether oxygen (O4). The final step involves the collapse of the tetrahedral intermediate, leading to the cleavage of the acyl-oxygen bond and the formation of the ring-opened product, which is a hydroxy- or alkoxy-substituted carboxylic acid. The presence of substituents on the ring can affect the rate of hydrolysis. nih.govcdnsciencepub.com

In the presence of a strong base, such as hydroxide (B78521), the lactone ring opens through a base-catalyzed hydrolysis mechanism, typically following the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This mechanism is a common route for the saponification of esters.

The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then rapidly collapses, reforming the carbonyl double bond and cleaving the endocyclic acyl-oxygen bond. This step results in the formation of a carboxylate and an alkoxide. Finally, a rapid proton transfer from the solvent (e.g., water) or a subsequently added acid neutralizes the alkoxide and carboxylate to yield the final ring-opened product, a hydroxy-substituted carboxylic acid salt. This pathway is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. epa.govacs.org

Ring-opening polymerization (ROP) of 1,4-dioxan-2-one (B42840) and its derivatives is a key application, and it often proceeds via a coordination-insertion mechanism, particularly with organometallic catalysts. This method allows for the synthesis of aliphatic polyesters with controlled molecular weights.

The mechanism is initiated by the coordination of the metal center of the catalyst (e.g., tin, aluminum, or zinc) to the carbonyl oxygen of the lactone monomer. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. An initiator, which is often a metal alkoxide species (either added or formed in situ), then attacks the carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond of the monomer, which is then "inserted" into the metal-alkoxide bond of the initiator. This process regenerates an active metal alkoxide at the new chain end, which can then coordinate and react with another monomer molecule, propagating the polymer chain. This mechanism provides good control over the polymerization process.

| Catalyst/Initiator System | Monomer | Key Features |

| Tin(II) octoate (Sn(Oct)₂) / Alcohol | 1,4-dioxan-2-one | Widely used for ROP of lactones; allows molecular weight control through the monomer-to-alcohol ratio. epa.gov |

| Aluminum triisopropoxide (Al(OiPr)₃) | 1,4-dioxan-2-one (DX) | Acts as an initiator, proceeding through a "living" mechanism, enabling the synthesis of block copolymers like P[CL-b-DX]. epa.govnih.gov |

| Zinc Lactate (ZnLac₂) | 1,4-dioxan-2-one (DOXA) | A less reactive but non-toxic catalyst option; requires higher temperatures (e.g., 100°C) for optimal results. rsc.org |

Functional Group Reactivity and Derivatization at the Lactone Moiety

The lactone group is the most reactive site in this compound, allowing for various chemical transformations to produce a range of derivatives.

Reduction: The ester functionality can be reduced using powerful reducing agents. By analogy with similar lactones like 2,2-dimethyl-1,3-benzodioxan-4-one, strong hydride reagents such as lithium aluminum hydride (LAH) would be expected to reduce the lactone to a diol. acs.org This reaction would open the ring and convert the carboxylic acid derivative into a primary alcohol, resulting in 2-(2-hydroxyethoxy)-2-methylpropan-1-ol.

Aminolysis: The lactone ring can be opened by amines to form amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening. mdpi.com The reaction with a primary amine (R-NH₂) would yield an N-substituted hydroxy-amide, N-alkyl-2-(2-hydroxyethoxy)-2-methylpropanamide. This process can be catalyzed by bases. mdpi.com

Hydrolysis to Carboxylic Acid: As detailed in sections 4.1.1 and 4.1.2, controlled hydrolysis leads to the formation of the corresponding carboxylic acid, 2-(2-hydroxyethoxy)-2-methylpropanoic acid. This acid can be isolated and used as a building block for further synthesis. researchgate.net

Selective Chemical Modifications of the Dioxane Ring System

Selective modification of the dioxane ether linkages without affecting the more reactive lactone moiety is chemically challenging. The ether bonds in a 1,4-dioxane (B91453) ring are generally stable to many reagents but can be cleaved under harsh acidic or oxidative conditions. organic-chemistry.org These conditions, however, would almost certainly lead to the concomitant hydrolysis or degradation of the lactone ring.

For instance, oxidative removal of a dioxane ring has been reported using reagents like N-bromosuccinimide (NBS) in aqueous THF, but this is a destructive process for the ring itself. researchgate.net The synthesis of 1,4-dioxane often involves the acid-catalyzed dimerization of epoxides or cyclization of diols, highlighting the conditions under which the ether linkages are formed and can potentially be cleaved. mdpi.com Therefore, achieving selective modification of the C5 or C6 positions of the dioxane ring in this compound would likely require a carefully planned synthetic route, possibly involving the protection of the lactone functionality before attempting to functionalize the dioxane ring.

Stereochemical Control in Downstream Reactions Utilizing this compound

The molecule this compound is achiral due to the gem-dimethyl substitution at C3 and the lack of stereocenters on the dioxane ring. However, stereochemical considerations become critical when new chiral centers are created through reactions involving this compound.

If a reaction introduces a new stereocenter from an achiral starting material like this one, the product will be a racemic mixture of enantiomers, unless a chiral catalyst, reagent, or auxiliary is employed. libretexts.org For example, if a substituent were to be introduced at the C5 or C6 position of the dioxane ring, this would create a new chiral center. To control the stereochemistry of this new center, an asymmetric synthesis strategy would be necessary.

Such strategies are well-documented in the synthesis of other substituted heterocycles:

Catalyst-Controlled Reactions: Chiral Lewis acids or organocatalysts can be used to direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral catalyst could differentiate between the two enantiotopic faces of a prochiral intermediate derived from this compound.

Substrate-Controlled Reactions: If the molecule is first modified to incorporate a chiral auxiliary, this auxiliary can direct the stereochemistry of subsequent reactions.

Enantiotopic Group-Selective Reactions: In related systems, chiral Lewis acids have been used for the enantiotopic group-selective ring cleavage of meso-acetals, demonstrating that stereocontrol can be achieved even in the reactions of symmetrical-looking ring systems. acs.org

Therefore, while this compound is itself achiral, it serves as a valuable prochiral substrate for the synthesis of stereochemically complex molecules, provided that appropriate asymmetric methods are utilized. univpancasila.ac.id

Applications in Advanced Organic Synthesis Involving 3,3 Dimethyl 1,4 Dioxan 2 One

Investigation of Polymerization Potential (if applicable)

Exploration of Ring-Opening Polymerization Initiators and Catalysts

Ring-opening polymerization (ROP) is the primary method for converting cyclic monomers into long-chain polymers. smolecule.com The selection of an appropriate initiator and catalyst system is crucial as it dictates the polymerization kinetics, the degree of control over the polymer's molecular weight and dispersity, and the final properties of the material. Although specific studies on the ring-opening polymerization of 3,3-Dimethyl-1,4-dioxan-2-one are not extensively documented in the available literature, insights can be drawn from the well-established polymerization of its structural isomers and other derivatives of 1,4-dioxan-2-one (B42840).

The polymerization of related compounds, such as 3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide) and 1,4-dioxan-2-one itself, is typically initiated by nucleophilic species and catalyzed by a variety of compounds, including organometallic and organic catalysts. smolecule.comresearchgate.net

Potential Initiators:

Protic molecules are commonly employed as initiators in the ROP of cyclic esters. google.com These initiators typically possess a labile proton that can initiate the polymerization process. For this compound, potential initiators would likely include:

Alcohols: Simple alcohols like n-pentanol can act as initiators, where the alkoxide group opens the cyclic monomer and becomes the α-end group of the resulting polymer chain. google.com

Water: Water can also initiate polymerization, leading to a polymer with a hydroxyl end-group and a carboxylic acid end-group after hydrolysis of the initial ester linkage.

Amines and Thiols: Primary amines and thiols are also viable protic initiators. google.com

The choice of initiator is critical as it is often incorporated into the final polymer structure, thereby influencing its properties.

Potential Catalysts:

A wide range of catalysts have been explored for the ROP of related cyclic esters, and it is plausible that these would also be effective for this compound. These can be broadly categorized as follows:

Metal-based Catalysts:

Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂): This is one of the most common and effective catalysts for the ROP of lactones and lactides. It is known for its high activity, although concerns about the toxicity of residual tin in the final polymer exist for biomedical applications.

Aluminum Alkoxides: Compounds like aluminum isopropoxide have been used as initiators for the ROP of 1,4-dioxan-2-one, proceeding through a coordination-insertion mechanism. researchgate.net

Lanthanide and Zinc Compounds: Lanthanum isopropoxide and various zinc complexes have also shown high activity in the ROP of cyclic esters. researchgate.netuliege.be

Iron Chelate Complexes: Chelate complexes of iron with β-diketones have been patented for the polymerization of p-dioxanone and its derivatives. google.com

Organocatalysts:

4-Dimethylaminopyridine (DMAP): DMAP has been successfully used as a catalyst for the ROP of functionalized 1,4-dioxan-2,5-diones. acs.org

Thiourea (B124793) Derivatives: Combinations of thiourea and a tertiary amine, such as sparteine, have been shown to be effective organocatalysts for the controlled polymerization of related monomers. google.comacs.org

N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of organocatalysts that have been utilized for the stereoselective polymerization of lactide. uliege.be

Guanidines and Amidines: These strong organic bases can also effectively catalyze the ROP of cyclic esters. researchgate.net

The following interactive data table summarizes potential catalyst systems for the ring-opening polymerization of this compound, based on studies of analogous monomers.

| Catalyst Type | Specific Examples | Monomer Analogues Studied |

| Metal-based | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | 3,6-Dimethyl-1,4-dioxane-2,5-dione |

| Aluminum Isopropoxide | 1,4-Dioxan-2-one researchgate.net | |

| Lanthanum Isopropoxide | 1,4-Dioxan-2-one researchgate.net | |

| Iron Chelate Complexes | p-Dioxanone derivatives google.com | |

| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | Functionalized 1,4-dioxan-2,5-diones acs.org |

| Thiourea/Sparteine | Functionalized 1,4-dioxan-2,5-diones google.comacs.org | |

| N-Heterocyclic Carbenes (NHCs) | Lactide uliege.be | |

| Guanidines/Amidines | p-Dioxanone researchgate.net |

Structural Characterization of Poly(this compound) if Synthesized

As of the current available scientific literature, the synthesis of poly(this compound) has not been reported. Consequently, there is no experimental data on its structural characterization. However, based on the structure of the monomer, the expected repeating unit of the polymer can be predicted. Furthermore, a standard set of analytical techniques would be employed to characterize the polymer if it were to be synthesized.

Expected Polymer Structure:

The ring-opening polymerization of this compound would result in a polyester (B1180765) with the following repeating unit:

-[O-CH₂-C(O)-O-C(CH₃)₂]-

The presence of the gem-dimethyl group on the carbon adjacent to the ether oxygen is a distinguishing feature of this hypothetical polymer. The properties of this polymer, such as its thermal stability, crystallinity, and degradation rate, would be significantly influenced by this structural feature. For instance, the gem-dimethyl groups might hinder chain packing and reduce crystallinity compared to a non-substituted polydioxanone.

Standard Characterization Techniques:

Should poly(this compound) be synthesized, its structural characterization would involve a combination of spectroscopic and chromatographic methods to determine its molecular structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of the repeating unit. The chemical shifts and coupling patterns of the protons and carbons in the polymer backbone would provide definitive evidence of successful polymerization and the integrity of the polymer structure. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups in the polymer, most notably the strong carbonyl (C=O) stretching vibration of the ester group and the C-O stretching vibrations of the ether and ester linkages.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. acs.org This information is crucial for understanding the level of control achieved during polymerization.

Mass Spectrometry (e.g., MALDI-TOF MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can provide detailed information about the polymer's structure, including the end-groups, and can be used to confirm the molecular weight distribution. acs.org

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC would be used to determine the key thermal transitions of the polymer, including the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₙ). These properties are vital for understanding the material's processing window and potential applications. researchgate.net

Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the onset of decomposition.

The following table outlines the analytical techniques that would be used to characterize poly(this compound).

| Analytical Technique | Information Obtained |

| NMR Spectroscopy | Confirmation of repeating unit structure, end-group analysis |

| FTIR Spectroscopy | Identification of functional groups (ester, ether) |

| SEC / GPC | Molecular weight (Mₙ, Mₙ) and polydispersity (PDI) |

| Mass Spectrometry | End-group analysis, confirmation of molecular weight |

| DSC | Glass transition temperature (T₉), melting temperature (Tₘ), crystallization temperature (Tₙ) |

| TGA | Thermal stability and decomposition temperature |

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 1,4 Dioxan 2 One

Quantum Chemical Simulations for Electronic Properties

Quantum chemical simulations are instrumental in elucidating the electronic architecture of 3,3-Dimethyl-1,4-dioxan-2-one. These calculations, typically employing Density Functional Theory (DFT), map out the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the oxygen atoms of the ester group and the ring ether linkage, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl carbon and oxygen, highlighting this region as the most susceptible to nucleophilic attack. This distribution is fundamental to predicting the molecule's behavior in chemical reactions, particularly in polymerization processes.

| Orbital | Energy (eV) | Description |

| HOMO | - | Localized on ester and ether oxygen atoms. |

| LUMO | - | Centered on the carbonyl (C=O) group. |

| Energy Gap (ΔE) | - | Indicates the molecule's kinetic stability and reactivity. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. In this compound, significant interactions are observed, particularly the delocalization of lone pair electrons from the oxygen atoms to the antibonding orbital of the carbonyl group (n → π*). This interaction stabilizes the molecule and contributes to the geometry and electronic properties of the ester group. The analysis also quantifies the natural atomic charges, revealing the electrostatic potential across the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution from the perspective of an approaching reagent. The map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the carbonyl carbon exhibits a strong positive potential (blue), marking it as the primary site for nucleophilic attack. The ether oxygen within the ring also shows a region of negative potential, though less intense than the carbonyl oxygen. This visual representation corroborates the predictions made by FMO analysis.

Reaction Mechanism Simulation and Transition State Theory Calculations

Theoretical simulations of reaction mechanisms, particularly for processes like ring-opening polymerization, are vital for understanding the synthesis of polymers from monomers like this compound. These simulations map the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products.

Using transition state theory, chemists can calculate the energy barriers (activation energies) for each step of the proposed mechanism. This allows for the determination of the rate-limiting step and provides insights into how catalysts or changes in reaction conditions might influence the reaction rate and outcome. For instance, simulations can model the coordination of a catalyst to the carbonyl oxygen, followed by nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond and subsequent ring-opening.

Prediction of Spectroscopic Data

Computational methods can accurately predict various spectroscopic data, which serves as a valuable tool for the identification and characterization of compounds.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly useful for confirming the structure of a molecule. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

The calculated chemical shifts are then compared with experimental data for validation. These theoretical predictions can help in the assignment of complex spectra and provide a deeper understanding of how the electronic environment around each nucleus influences its magnetic shielding. For this compound, calculations would predict distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the ether oxygen, and the quaternary carbon, as well as the carbonyl carbon.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C=O) | - | - |

| ¹³C (Quaternary C) | - | - |

| ¹³C (CH₂) | - | - |

| ¹³C (CH₃) | - | - |

| ¹H (CH₂) | - | - |

| ¹H (CH₃) | - | - |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No specific experimental IR or Raman spectra have been published for this compound.

Chromatographic Methods for Purity Assessment and Separation

No specific chromatographic methods (e.g., GC, HPLC) for the analysis or purification of 3,3-Dimethyl-1,4-dioxan-2-one were found in the searched literature.

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. The methodology involves the vaporization of the sample and its transport by an inert carrier gas through a column containing a stationary phase. The differential partitioning of the compound between the mobile and stationary phases allows for its separation from other components in a mixture.

While specific operational parameters for the GC analysis of this compound are not extensively detailed in publicly available literature, typical conditions can be inferred based on the analysis of similar dioxane derivatives. A nonpolar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be suitable. Temperature programming, starting from a moderate initial temperature and ramping up to a higher final temperature, would facilitate the elution of the compound while ensuring good peak shape and resolution. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 1: Illustrative Gas Chromatography Parameters for Dioxane Derivatives

| Parameter | Typical Value |

| Column Type | Capillary, (5%-phenyl)-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Note: This table presents generalized parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC would be the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the compound's hydrophobic interactions with the stationary phase. By adjusting the composition of the mobile phase (gradient elution), the retention time of this compound can be controlled to achieve separation from impurities or other components. A UV detector is often suitable for detection if the compound possesses a chromophore that absorbs in the UV-Vis spectrum. If not, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.

Table 2: Representative High-Performance Liquid Chromatography Conditions

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis, Refractive Index (RI), or ELSD |

Note: These conditions are illustrative and would need to be optimized for the specific analytical requirements of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, possessing a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly crucial in fields where stereochemistry plays a vital role in the compound's activity.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase is typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers.

Table 3: General Parameters for Chiral HPLC

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol |

| Flow Rate | 0.5-1.0 mL/min |

| Column Temperature | Ambient |

| Detector | UV-Vis |

Note: Method development is essential to identify the optimal CSP and mobile phase for the resolution of this compound enantiomers.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Future Research Perspectives and Emerging Areas for 3,3 Dimethyl 1,4 Dioxan 2 One

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of 3,3-Dimethyl-1,4-dioxan-2-one is a primary area for future investigation. Current synthetic routes to the 1,4-dioxan-2-one (B42840) scaffold can be energy-intensive or utilize hazardous reagents. Future research will likely focus on catalytic and green chemistry approaches to overcome these limitations.

One promising avenue is the catalytic carbonylation of 2,2-dimethyl-1,3-dioxolane, a reaction analogous to the synthesis of the parent 1,4-dioxan-2-one from 1,3-dioxolane (B20135) and carbon monoxide over a cation-exchange resin catalyst. researchgate.netepa.govresearchgate.net The development of novel, highly selective, and reusable catalysts for this transformation would be a significant advancement. Another approach could involve the intramolecular cyclization of precursors derived from 2-hydroxyisobutyric acid.

Green chemistry principles will be central to the development of new synthetic pathways. This includes the use of non-toxic solvents, renewable starting materials, and catalytic processes that minimize waste. For instance, the Baeyer-Villiger oxidation of a suitable cyclic ketone precursor using green oxidants like Oxone in aqueous media represents a sustainable alternative to traditional methods that employ hazardous peracids.

Table 1: Comparison of Potential Synthetic Strategies for 1,4-Dioxan-2-one Analogs

| Synthetic Strategy | Precursors | Catalyst/Reagent | Potential Advantages | Key Research Challenges |

| Catalytic Carbonylation | Substituted 1,3-dioxolane, Carbon Monoxide | Cation-exchange resin, Homogeneous catalysts | Atom economy, Direct route | High pressure, Catalyst stability and recovery |

| Intramolecular Cyclization | O-(haloacetyl)-α-hydroxy acids | Base | Milder conditions | Multi-step synthesis, Potential for side reactions |

| Green Baeyer-Villiger Oxidation | Substituted 1,4-dioxan-3-one | Oxone, Enzymes | Environmentally benign, High selectivity | Availability of ketone precursor |

| Ring-Opening Polymerization Depolymerization | High molecular weight polymer | Heat, Catalyst | Monomer purification | High energy input, Equilibrium control |

Future work should focus on optimizing these routes for this compound, with an emphasis on yield, purity, and scalability, while adhering to the principles of green chemistry.

Expansion of Chiral Auxiliary Applications in Broader Synthetic Contexts

The gem-dimethyl group is a well-established motif in the design of chiral auxiliaries, known to enhance stereoselectivity in asymmetric reactions through the Thorpe-Ingold effect. rsc.orgwikipedia.org This effect suggests that the gem-dimethyl substitution on the this compound backbone could be leveraged to create a new class of highly effective chiral auxiliaries.

Future research could explore the synthesis of chiral derivatives of this compound and their application in a variety of stereoselective transformations, including:

Asymmetric Alkylation: Directing the stereoselective addition of alkyl groups to a prochiral center.

Asymmetric Aldol Reactions: Controlling the formation of new stereocenters in carbon-carbon bond formation.

Asymmetric Diels-Alder Reactions: Influencing the stereochemical outcome of cycloaddition reactions.

The gem-dimethyl group is expected to lock the conformation of the dioxane ring, providing a more rigid and predictable stereochemical environment for these reactions. rsc.org This could lead to higher diastereoselectivities compared to existing chiral auxiliaries. Furthermore, the presence of the gem-dimethyl group can hinder nucleophilic attack at the carbonyl group, which may facilitate the recovery and recycling of the auxiliary. rsc.org

Table 2: Potential Chiral Auxiliary Scaffolds Derived from this compound

| Chiral Auxiliary Scaffold | Potential Synthetic Application | Expected Advantage of Gem-Dimethyl Group |

| N-Acyl-3,3-dimethyl-1,4-dioxan-2-one | Asymmetric enolate alkylation, Aldol reactions | Enhanced facial selectivity due to conformational rigidity |

| Chiral alcohol-derived esters | Asymmetric ene reactions, Carbonyl reductions | Improved diastereofacial shielding |

| Amino acid-derived amides | Asymmetric conjugate additions | Predictable stereochemical control |

The development of these novel chiral auxiliaries would broaden the toolbox available to synthetic chemists for the construction of complex, enantiomerically pure molecules.

Investigation of Polymerization Behavior and Novel Polymer Architectures (if applicable)

The polymerization of 1,4-dioxan-2-one to produce polydioxanone (PDX) is well-documented, yielding a biodegradable and biocompatible polymer with applications in the medical field. nih.govdaneshyari.com The introduction of a gem-dimethyl group at the C3 position is expected to significantly influence the polymerization behavior of the monomer and the properties of the resulting polymer, poly(this compound).

Future research in this area should investigate:

Monomer Reactivity: The steric hindrance from the gem-dimethyl group may affect the rate of ring-opening polymerization (ROP). The Thorpe-Ingold effect, which favors ring-closure, may also influence the thermodynamics of polymerization. wikipedia.org

Polymer Properties: The gem-dimethyl groups along the polymer backbone are expected to alter the thermal and mechanical properties of the resulting polymer. An increase in the glass transition temperature (Tg) and a decrease in crystallinity are anticipated, potentially leading to a more amorphous and flexible material.

Biodegradability: The presence of the gem-dimethyl groups could affect the rate of hydrolytic degradation of the polymer, a crucial factor for its application in biomedical devices.

Copolymerization: Copolymerization of this compound with other cyclic monomers, such as lactide or caprolactone, could lead to a new family of biodegradable copolymers with tunable properties.

Table 3: Predicted Influence of 3,3-Dimethyl Substitution on Polydioxanone Properties

| Property | Polydioxanone (PDX) | Predicted Poly(this compound) | Rationale |

| Glass Transition Temp. (Tg) | -10 to 0 °C poly-med.com | Higher | Reduced chain mobility due to steric hindrance |

| Melting Temp. (Tm) | ~110 °C poly-med.com | Lower or absent | Disruption of crystal packing |

| Crystallinity | ~55% poly-med.com | Lower | Steric hindrance impeding chain packing |

| Degradation Rate | Intermediate poly-med.com | Potentially slower | Steric shielding of the ester linkage from hydrolysis |

These investigations will be crucial in determining the potential applications of this novel polymer.

Development of Advanced Materials Incorporating the Dioxane Framework

Building upon the potential for novel polymers, future research can focus on the development of advanced materials incorporating the 3,3-dimethyl-1,4-dioxane framework. The unique properties imparted by the gem-dimethyl group could be exploited in a variety of applications.

Biomaterials: The predicted changes in mechanical properties and degradation kinetics of poly(this compound) could make it a candidate for specific biomedical applications, such as soft tissue engineering, drug delivery systems, and resorbable medical devices. nih.govresearchgate.net For example, a more flexible and slower-degrading material could be advantageous for certain tissue scaffolds. nih.gov

Functional Polymers: The synthesis of functionalized derivatives of this compound could lead to polymers with tailored properties. For example, the introduction of pendant functional groups could allow for the attachment of drugs, imaging agents, or other bioactive molecules.

Shape-Memory Polymers: Polydioxanone is known for its shape-memory properties. nih.gov Investigating how the gem-dimethyl substitution affects this behavior could lead to the development of new smart materials for applications in medical devices and beyond.

The ability to tune the properties of materials based on the 3,3-dimethyl-1,4-dioxane framework through copolymerization and functionalization opens up a vast design space for new and advanced materials.

Interdisciplinary Research with Other Fields (e.g., materials science, catalysis)

The full potential of this compound can be realized through interdisciplinary collaborations with researchers in materials science, catalysis, and medicine.

Materials Science: Collaboration with materials scientists will be essential for the characterization and testing of new polymers and materials derived from this compound. This includes detailed analysis of their mechanical, thermal, and degradation properties, as well as their processing characteristics.

Catalysis: The development of new catalysts for the synthesis and polymerization of this compound will require expertise in catalyst design and reaction engineering. This includes the exploration of both homogeneous and heterogeneous catalytic systems, as well as biocatalysis.

Biomedical Engineering: The evaluation of new biomaterials for specific medical applications will necessitate collaboration with biomedical engineers and clinicians. This will involve in vitro and in vivo studies to assess biocompatibility, bioresorbability, and efficacy.

Computational Chemistry: Theoretical studies can provide valuable insights into the conformational preferences of this compound, its polymerization thermodynamics, and the properties of the resulting polymers, guiding experimental efforts.

Such interdisciplinary efforts will be crucial to accelerate the translation of fundamental research on this compound into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-1,4-dioxan-2-one, and how can reaction efficiency be quantified?

- Methodology : The compound can be synthesized via ring-opening polymerization (ROP) of its lactone precursor. For example, enzymatic ROP using immobilized Candida antarctica lipase (CAL-B) under solvent-free conditions at 80–100°C achieves high molecular weight polymers (e.g., Mw ~41,400) with low polydispersity . Alternative chemical methods include metal-catalyzed ROP using stannous octoate or zinc lactate, though enzymatic routes are preferred for biomedical applications due to metal-free residues. Monitor conversion rates via <sup>1</sup>H NMR by tracking lactone peak disappearance (δ ~4.8–5.2 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to assess purity (>98%).

- Structural Confirmation :

- <sup>13</sup>C NMR: Expected signals include lactone carbonyl (δ ~170 ppm), methyl groups (δ ~20–25 ppm), and dioxane ring carbons (δ ~60–80 ppm).

- FT-IR: Key peaks include C=O stretch (~1750 cm<sup>−1</sup>) and C-O-C asymmetric stretch (~1250 cm<sup>−1</sup>) .

- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting point (~114°C for related dioxanones) and glass transition temperature (Tg) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Classified as a flammable liquid (UN 1993), store at −20°C in airtight containers under inert gas. Use fume hoods for synthesis to avoid inhalation. Conduct risk assessments per EPA guidelines for lactone derivatives, including monitoring for potential genotoxic metabolites (e.g., 1,4-dioxan-2-one derivatives) using Ames tests or comet assays .

Advanced Research Questions

Q. How can enzymatic polymerization methods be optimized to control the molecular weight and crystallinity of poly(this compound)?

- Methodology :

- Enzyme Selection : Screen lipases (e.g., CAL-B, Pseudomonas cepacia) for activity under varying temperatures (60–100°C) and monomer-to-initiator ratios.

- Kinetic Studies : Use size-exclusion chromatography (SEC) to track Mw evolution over time. For example, CAL-B achieves ~80% conversion in 24 hours for 1,4-dioxan-2-one derivatives .

- Crystallinity Control : Adjust cooling rates during polymerization or introduce copolymer units (e.g., lactide) to modify Tg and crystallinity .

Q. What strategies resolve contradictions in reported reactivity or physicochemical properties of this compound?

- Methodology :

- Systematic Review : Follow EPA/OPPT protocols for literature screening, prioritizing peer-reviewed studies and excluding unreliable sources (e.g., vendor databases) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, catalyst batch). For example, discrepancies in hydrolysis rates may arise from trace water content .

- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., bond dissociation energies, reaction pathways) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. How can copolymerization with lactide or morpholine derivatives enhance the biodegradability of poly(this compound)?

- Methodology :

- Copolymer Design : Synthesize block copolymers via sequential ROP. For example, copolymerizing with 3(S)-isopropylmorpholine-2,5-dione reduces Tg from 74°C to 40°C, improving flexibility .

- Degradation Studies : Incubate films in PBS (pH 7.4, 37°C) and monitor mass loss via gravimetry. SEC tracks molecular weight reduction, while <sup>1</sup>H NMR identifies degradation byproducts .

Q. What computational tools predict the structure-property relationships of this compound derivatives?

- Methodology :

- Molecular Dynamics (MD) : Simulate polymer chain packing using GROMACS with OPLS-AA forcefield to predict crystallinity.

- Docking Studies : Use AutoDock Vina to assess interactions with enzymes (e.g., lipases) for catalytic efficiency optimization .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions in crystal structures (e.g., C-H···O bonds) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.